molecular formula C9H8N4O B15273445 3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde

3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15273445
M. Wt: 188.19 g/mol
InChI Key: VQNXQGHFIXBFDR-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazol-4-amine: Similar structure but with an amine group instead of an aldehyde group.

    3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

3-Methyl-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of a pyrazole ring with a pyrimidine ring and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

3-methyl-1-pyrimidin-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H8N4O/c1-7-8(6-14)5-13(12-7)9-10-3-2-4-11-9/h2-6H,1H3

InChI Key

VQNXQGHFIXBFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=NC=CC=N2

Origin of Product

United States

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